Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride
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Overview
Description
Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride is a versatile chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrrolidine ring, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation Reaction: The pyrrolidine ring is then reacted with 3-aminopropanoic acid to form the amide bond. This reaction often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Esterification: The resulting compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DMAP.
Catalysts: Acid catalysts for esterification, base catalysts for cyclization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This compound may also influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyrrolidine-3-carbonylamino)butanoate;hydrochloride
- Ethyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride
- Methyl 3-(piperidine-3-carbonylamino)propanoate;hydrochloride
Uniqueness
Methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring and the ester group. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
This compound’s versatility and unique properties make it a significant subject of study in various scientific disciplines.
Properties
IUPAC Name |
methyl 3-(pyrrolidine-3-carbonylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-14-8(12)3-5-11-9(13)7-2-4-10-6-7;/h7,10H,2-6H2,1H3,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFITDGRQKPOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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